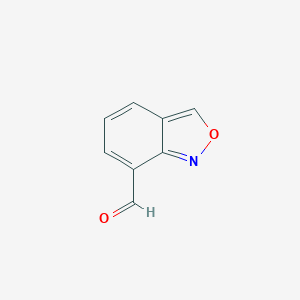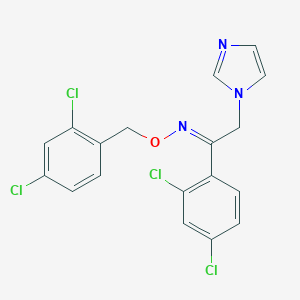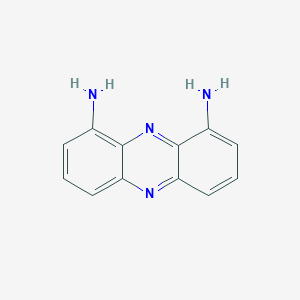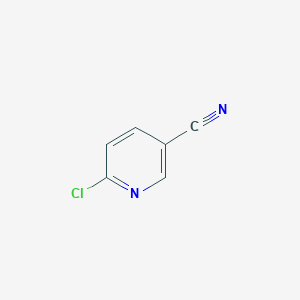
2-Chloro-5-cyanopyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Chloro-5-cyanopyridine and its derivatives involves several chemical reactions. For example, Bomika et al. (1976) studied the nucleophilic substitution reactions of 2-chloro-3-cyanopyridines, which involve replacing the chlorine atom with primary and secondary aliphatic amines and heterocyclic amines to give 2-aminopyridines (Bomika et al., 1976).
Molecular Structure Analysis
The molecular structure of this compound-related compounds has been a subject of interest. For instance, the study by Giantsidis et al. (2002) on bis(2-amino-5-cyanopyridinium) diaquadichlorocopper(II) dichloride provides insights into the molecular structure of such compounds (Giantsidis et al., 2002).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leading to different compounds with unique properties. For example, Elman (1985) explored the reactions between 2-chloro-6-cyanopyridine and aliphatic alcohols, which depend on reaction conditions (Elman, 1985).
Physical Properties Analysis
The physical properties of this compound and its derivatives are also noteworthy. Although specific studies on its physical properties were not found in the current research, they are generally characterized by their solubility, melting points, and molecular weight, which are important in determining their application in various fields.
Chemical Properties Analysis
The chemical properties of this compound include its reactivity with other chemicals, stability under different conditions, and its functional groups. Studies like those by Shidlovskii et al. (2004) investigate the heterocyclization of related compounds, shedding light on their chemical behavior (Shidlovskii et al., 2004).
Applications De Recherche Scientifique
Pharmacologie : Recherche sur la maladie d’Alzheimer
2-Chloro-5-cyanopyridine : a été utilisée dans la synthèse de carboxylates de cuivre(II) hétéroléptiques, qui sont prometteurs pour le traitement de la maladie d’Alzheimer. Ces composés présentent une forte inhibition contre les enzymes acétylcholinestérase et butyrylcholinestérase, ce qui suggère des applications thérapeutiques potentielles .
Agriculture : Synthèse de pesticides
Dans le secteur agricole, This compound sert de précurseur dans la synthèse de composés ayant des propriétés pesticides. Il est impliqué dans la création de dérivés de trifluorométhylpyridine, qui sont des motifs structuraux clés dans les ingrédients agrochimiques actifs .
Science des matériaux : Matériaux électroniques
Ce composé est important en science des matériaux, en particulier dans le développement de matériaux électroniques. Ses dérivés sont utilisés pour créer des polymères conducteurs et d’autres matériaux qui ont des applications dans l’électronique .
Synthèse chimique : Intermédiaire organique
This compound : est un intermédiaire précieux en synthèse organique. Il est utilisé pour préparer divers dérivés de pyridine, qui sont des blocs de construction essentiels dans la synthèse de molécules organiques plus complexes .
Science de l’environnement : Études d’écotoxicologie
Bien que non utilisé directement en science de l’environnement, This compound fait l’objet d’études d’écotoxicologie afin de comprendre son impact sur l’environnement et de garantir des pratiques de manipulation et d’élimination sécuritaires .
Recherche en biochimie : Matière biologique
En recherche en biochimie, This compound est employée comme réactif biochimique. Il est utilisé comme matière biologique ou composé organique dans la recherche liée aux sciences de la vie, contribuant à la compréhension des processus biochimiques .
Mécanisme D'action
Target of Action
2-Chloro-5-cyanopyridine is a biochemical reagent . It’s important to note that the targets can vary depending on the specific biological or chemical context in which the compound is used.
Mode of Action
As a biochemical reagent, it is likely to interact with its targets through chemical reactions, leading to changes in the target molecules . The exact nature of these interactions would depend on the specific targets and the context of the reaction.
Biochemical Pathways
As a biochemical reagent, it could potentially be involved in a variety of biochemical reactions and pathways, depending on its specific targets and the context of its use .
Result of Action
As a biochemical reagent, its effects would depend on the specific reactions it is involved in and the context of its use .
Propriétés
IUPAC Name |
6-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIQLMBUPMABDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408888 | |
| Record name | 2-Chloro-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33252-28-7 | |
| Record name | 6-Chloronicotinonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-chloro-5-cyanopyridine in organic synthesis?
A: this compound serves as a valuable building block in organic synthesis, particularly for constructing nitrogen-containing heterocyclic compounds. Its structure, featuring both a chlorine atom and a cyano group, allows for diverse chemical transformations. [, ] For instance, it serves as a precursor to substituted pyridines, which are prevalent in pharmaceuticals and agrochemicals. [, ]
Q2: The provided research mentions the synthesis of N-acylated 2-chloro-5-aminomethylpyridines. What is the advantage of the described method?
A: A key advantage highlighted in the research [] is the ability to produce N-acylated 2-chloro-5-aminomethylpyridines in high yield without using ammonia. This is achieved by directly hydrogenating this compound in the presence of an acylating agent. This method streamlines the synthesis by avoiding the need for a separate amination step.
Q3: Can you provide an example of how this compound is used to develop compounds with potential biological activity?
A: One study [] explored the fungicidal activity of derivatives derived from this compound. Researchers synthesized a series of 2-Chloro-N-[6-(3-chlorophenoxy)-pyridin-3-ylmethyl]-nicotinamide derivatives using this compound as a starting material. The synthesized compounds were then tested for their ability to inhibit fungal growth, demonstrating the potential of using this compound as a scaffold for developing novel antifungal agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

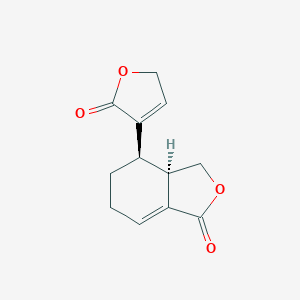
![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)



